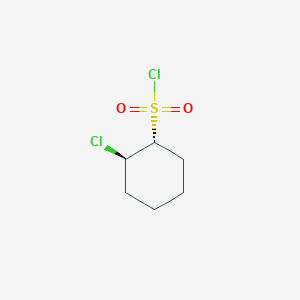

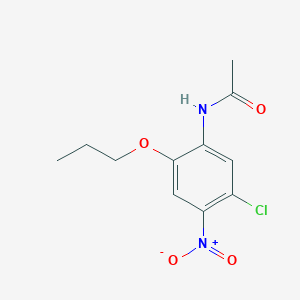

![molecular formula C17H16N4O3 B2888971 (E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 1799259-60-1](/img/structure/B2888971.png)

(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several structural components that are common in organic chemistry and pharmaceuticals, such as the imidazo[1,2-b]pyrazol, ethylamine, and benzo[d][1,3]dioxol moieties . These components are often found in biologically active compounds, suggesting that this compound may also have biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-b]pyrazol and benzo[d][1,3]dioxol moieties are both heterocyclic compounds, which can have interesting chemical properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the imidazo[1,2-b]pyrazol moiety could potentially undergo radical reactions .Scientific Research Applications

Synthesis and Chemical Properties

This compound is utilized as a precursor in the synthesis of various heterocyclic compounds due to its unique structural features, which enable the formation of imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems. Its relevance in medicinal chemistry and material science is highlighted by its application in creating compounds with antimicrobial properties (Elmagd, Hemdan, Samy, & Youssef, 2017). Furthermore, the efficient synthesis of the 1H-imidazo[1,2-b]pyrazole library via multicomponent reactions showcases its utility in expanding the diversity of biologically active compounds, which were also tested for antimicrobial activity, indicating its potential in drug discovery (Babariya & Naliapara, 2017).

Computational Chemistry and Molecular Design

Advancements in microwave-assisted synthesis techniques have facilitated the rapid generation of novel compounds based on the imidazo[1,2-b]pyrazole framework, with subsequent density functional theory (DFT) calculations providing insights into the regioselectivity and electrophilic properties of these reactions. This approach is instrumental in designing molecules with tailored chemical and physical properties for specific applications (Fahim, Shalaby, & Ibrahim, 2019).

Enhanced Oil Recovery

In the field of petroleum engineering, derivatives of this compound have been incorporated into novel polyacrylamide-based copolymers. These copolymers exhibit excellent thickening properties, shear stability, and salt tolerance, significantly improving the efficiency of enhanced oil recovery techniques. Their superior performance compared to traditional polymers demonstrates the potential of such chemical innovations in addressing the challenges of modern energy production (Gou et al., 2015).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c22-16(4-2-13-1-3-14-15(11-13)24-12-23-14)18-7-8-20-9-10-21-17(20)5-6-19-21/h1-6,9-11H,7-8,12H2,(H,18,22)/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFMDQRXXMLBPB-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C=CN4C3=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCN3C=CN4C3=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2888889.png)

![3-(4-chlorophenyl)-1-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888893.png)

![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2888894.png)

![N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2888897.png)

![2-(methylsulfanyl)-N-[3-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2888900.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2888903.png)

![1-ethyl-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2888907.png)

![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888908.png)